2,4-Bis(3,3-ethyleneureido)toluene
Description
Structure
3D Structure
Properties
CAS No. |
2131-75-1 |
|---|---|
Molecular Formula |
C13H16N4O2 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
N-[3-(aziridine-1-carbonylamino)-4-methylphenyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C13H16N4O2/c1-9-2-3-10(14-12(18)16-4-5-16)8-11(9)15-13(19)17-6-7-17/h2-3,8H,4-7H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
AEZTZOJIMOAEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CC2)NC(=O)N3CC3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation Strategies
Exploration of Established and Novel Synthetic Routes to 2,4-Bis(3,3-ethyleneureido)toluene
The primary and most established synthetic route to this compound involves the reaction of 2,4-toluene diisocyanate (2,4-TDI) with ethylenimine (aziridine). This reaction is a classic example of nucleophilic addition to an isocyanate group.
Precursor Chemistry and Starting Material Derivatization Strategies
The key precursors for the synthesis are 2,4-toluene diisocyanate (2,4-TDI) and ethylenimine. The synthesis of 2,4-TDI itself is a multi-step industrial process. It begins with the nitration of toluene (B28343) to produce a mixture of dinitrotoluene isomers, which is then separated to isolate 2,4-dinitrotoluene. This is followed by the reduction of the nitro groups to form 2,4-diaminotoluene (B122806) (TDA). The final step is the phosgenation of TDA to yield 2,4-TDI. metu.edu.trwikipedia.org
The derivatization strategy for forming this compound hinges on the high reactivity of the isocyanate groups of 2,4-TDI towards nucleophiles like the secondary amine in the ethylenimine ring. The nitrogen atom of the aziridine (B145994) ring acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
A US patent describes a general method for preparing adducts of diisocyanates and aziridines. This involves reacting a diisocyanate, such as toluene diisocyanate, with an aziridine. The resulting product is an adduct containing 1-aziridinyl groups, which can be further reacted with hydroxyl-containing compounds. google.com
Optimization of Reaction Conditions and Catalyst Systems in Synthesis Research
The reaction between 2,4-TDI and ethylenimine is typically carried out in a suitable solvent. The choice of solvent is crucial as it can influence the reaction rate and the stability of the reactants and products. The reaction is often performed under controlled temperature conditions to manage the exothermic nature of the reaction and prevent unwanted side reactions.
While the reaction can proceed without a catalyst, research into similar isocyanate reactions suggests that catalysts can be employed to accelerate the reaction rate and improve selectivity. For instance, nickel(II) iodide has been shown to be an effective catalyst for the cycloaddition of aziridines with isocyanates, leading to the formation of iminooxazolidine derivatives. organic-chemistry.org Although this leads to a different heterocyclic product, it highlights the potential for metal-based catalysts in activating aziridine ring-opening reactions. mdpi.com For the formation of urea (B33335) derivatives from isocyanates, various catalysts have been explored in different contexts.
Investigating Process Chemistry and Scale-Up Considerations
The industrial production of urea derivatives from isocyanates is a well-established field. Key considerations for scaling up the synthesis of this compound would include efficient heat management of the exothermic reaction, precise control of stoichiometry to ensure complete reaction of the isocyanate groups, and effective purification methods to remove any unreacted starting materials or by-products. The handling of highly reactive and toxic precursors like 2,4-TDI and ethylenimine requires stringent safety protocols and specialized equipment, particularly at an industrial scale.
Mechanistic Investigations of Synthetic Transformations
The formation of this compound proceeds through a well-understood nucleophilic addition mechanism.
Elucidation of Reaction Intermediates and Transition States
The reaction mechanism involves the stepwise addition of two molecules of ethylenimine to the two isocyanate groups of one molecule of 2,4-TDI.
Step 1: The nitrogen atom of the first ethylenimine molecule acts as a nucleophile and attacks the more reactive isocyanate group at the 4-position of the 2,4-TDI molecule. This is due to the electronic and steric effects of the methyl group on the toluene ring, which makes the para-isocyanate group more susceptible to nucleophilic attack than the ortho-isocyanate group. wikipedia.org This attack proceeds through a transition state where a new N-C bond is forming, and the N=C and C=O double bonds of the isocyanate group are rearranging. This results in the formation of a mono-adduct intermediate: 2-(3,3-ethyleneureido)-4-isocyanatotoluene.
Step 2: A second molecule of ethylenimine then attacks the remaining isocyanate group at the 2-position. This reaction is generally slower than the first due to the deactivating effect of the newly formed urea group on the aromatic ring. This second nucleophilic addition proceeds through a similar transition state to form the final product, this compound.
Computational studies on similar reactions, such as the dimerization of TDI, have been used to investigate the transition states and relative energies of different reaction pathways. researchgate.net Similar computational approaches could be applied to gain a more detailed understanding of the transition states in the reaction between 2,4-TDI and ethylenimine.
Kinetic and Thermodynamic Studies of Formation Reactions
The reaction of isocyanates with nucleophiles is generally a second-order reaction, with the rate being dependent on the concentration of both the isocyanate and the nucleophile. The kinetics of the reaction between 2,4-TDI and ethylenimine would be influenced by several factors including the solvent, temperature, and the presence of any catalysts.
Studies on the reaction of 2,4-TDI with other nucleophiles, such as alcohols, have shown that the two isocyanate groups exhibit different reactivities. The isocyanate group at the 4-position is approximately four times more reactive than the group at the 2-position. wikipedia.org This difference in reactivity would lead to a two-stage kinetic profile for the formation of this compound.
Kinetic studies of isocyanate reactions are often performed using techniques like Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the characteristic NCO stretching band around 2270 cm⁻¹. researchgate.net
Role of Solvent and Temperature in Synthetic Pathway Control
The synthesis of this compound, a derivative of 2,4-toluene diisocyanate (TDI), is a process where the choice of solvent and the control of temperature are critical parameters that significantly influence the reaction pathway, yield, and purity of the final product. The reaction involves the nucleophilic addition of the secondary amine of the ethylenimine ring to the highly electrophilic isocyanate groups of TDI. The distinct reactivity of the two isocyanate groups on the TDI molecule, coupled with the reactivity of the strained aziridine ring, necessitates precise control over the reaction conditions.
The isocyanate group at the 4-position of 2,4-TDI is known to be approximately four times more reactive than the isocyanate group at the 2-position. wikipedia.org This difference in reactivity can be exploited to control the synthesis, but it also presents challenges in achieving the desired disubstituted product without the formation of monosubstituted intermediates or unwanted side products. The solvent and temperature play a pivotal role in modulating this reactivity and ensuring a successful and efficient synthesis.
Influence of Solvent
The solvent in the synthesis of this compound serves multiple functions: it dissolves the reactants, facilitates heat transfer, and can influence the reaction rate and selectivity. The choice of an appropriate solvent is crucial to prevent side reactions, such as the polymerization of ethylenimine or the trimerization of the isocyanate groups.
Ideally, the solvent should be inert to the reactants and the product. Aprotic solvents are generally preferred for isocyanate reactions to avoid the reaction of the isocyanate groups with protic hydrogen atoms. The polarity of the solvent can also affect the reaction rate. While polar aprotic solvents can enhance the rate of reaction by stabilizing charged intermediates, they may also promote side reactions. Therefore, a careful balance must be struck.
Commonly used solvents in reactions involving isocyanates include aromatic hydrocarbons like toluene and xylene, as well as chlorinated hydrocarbons. For instance, in the synthesis of related bis-urea compounds from TDI, solvents such as o-xylene (B151617) have been utilized. google.com The solubility of the starting materials and the product in the chosen solvent is another important consideration to ensure a homogeneous reaction mixture and to facilitate product isolation. In the case of some bis-urea compounds, the choice of solvent has been shown to influence the self-assembly and stability of the resulting supramolecular structures, with toluene providing a better enthalpic stabilization compared to benzene (B151609) for 2,4-bis(2-ethylhexylureido)toluene. nih.gov
Influence of Temperature
Temperature is a critical parameter that directly impacts the reaction rate and the selectivity of the synthesis of this compound. Generally, an increase in temperature accelerates the reaction, but it can also lead to an increase in the rate of undesirable side reactions.
The reaction of isocyanates with amines is typically exothermic, and therefore, effective temperature control is necessary to prevent a runaway reaction. The synthesis is often carried out at low to moderate temperatures to favor the formation of the desired bis-urea product and to minimize the potential for polymerization of the highly reactive ethylenimine.
Furthermore, the differential reactivity of the two isocyanate groups in 2,4-TDI is temperature-dependent. At lower temperatures, the difference in reactivity between the 4-position and 2-position is more pronounced, which could potentially allow for a more controlled, stepwise addition of the ethylenimine. As the temperature is increased, the reactivity of the less reactive 2-position isocyanate group increases, which can be necessary to drive the reaction to completion and form the disubstituted product. However, higher temperatures can also promote the trimerization of unreacted isocyanate groups, forming isocyanurates, or lead to other side reactions. For example, in the preparation of other isocyanate derivatives, reaction temperatures are carefully controlled, with some processes being conducted at temperatures ranging from 90°C to 150°C. google.com
Due to the lack of specific published research data on the synthesis of this compound, the following table provides an illustrative guide to the expected influence of solvent and temperature on the synthetic pathway based on general principles of isocyanate chemistry.
| Parameter | Condition | Expected Effect on Synthesis of this compound |
| Solvent | ||
| Aprotic (e.g., Toluene, Xylene) | Favored to prevent reaction with solvent. Good solubility for reactants. | |
| Polar Aprotic (e.g., DMF, DMSO) | May increase reaction rate but also the risk of side reactions. | |
| Protic (e.g., Alcohols, Water) | Unsuitable as they react with isocyanate groups. | |
| Temperature | ||
| Low (e.g., 0-25 °C) | Slower reaction rate. Potentially higher selectivity for the more reactive isocyanate group. Reduced risk of side reactions. | |
| Moderate (e.g., 25-80 °C) | Increased reaction rate. Necessary to activate the less reactive isocyanate group. | |
| High (e.g., >80 °C) | Rapid reaction. Increased risk of polymerization, trimerization, and other side reactions, leading to lower purity. |
Chemical Reactivity, Polymerization, and Network Formation Chemistry
Fundamental Reactivity of the Ethyleneureido Functional Group
The ethyleneureido group, a cyclic urea (B33335) derivative, exhibits reactivity stemming from the inherent ring strain of the three-membered aziridine-like ring and the electronic properties of the amide and amine functionalities within the ring. This combination allows for a variety of chemical transformations.
The driving force for the reactivity of the ethyleneureido group is the relief of ring strain in the three-membered ring. libretexts.org The ring-opening reactions of such strained rings can proceed through different mechanisms, largely dependent on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the attacking species. libretexts.orgwiley-vch.de
The kinetics of ring-opening polymerizations, a related class of reactions, are influenced by both thermodynamic and kinetic factors. wiley-vch.de For polymerization to occur, the equilibrium between the monomer and the polymer must favor the polymer, and a suitable reaction mechanism must exist to enable this conversion within a reasonable timeframe. wiley-vch.de The rate of these reactions is often described by rate constants for propagation (kp) and depropagation (kd). wiley-vch.de
Similar to epoxides, the ring-opening of ethyleneureido groups can be initiated by nucleophilic attack. chemistrysteps.com The mechanism can share characteristics with both SN1 and SN2 reactions. chemistrysteps.comlibretexts.org In an SN2-like mechanism, the nucleophile attacks the carbon atom of the ring, leading to a concerted bond-breaking and bond-forming process. khanacademy.org In contrast, an SN1-like mechanism would involve the formation of a carbocation-like intermediate, particularly under acidic conditions where the oxygen or nitrogen atom is protonated, creating a better leaving group. chemistrysteps.comlibretexts.org
The ethyleneureido group, with its electron-rich nitrogen and oxygen atoms, can react with a variety of electrophiles. masterorganicchemistry.compurkh.com Conversely, the carbon atoms in the strained ring are electrophilic centers susceptible to attack by nucleophiles. masterorganicchemistry.compurkh.com
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. masterorganicchemistry.compurkh.com Examples of nucleophiles that could potentially react with the electrophilic carbons of the ethyleneureido ring include:
Hydroxide ions masterorganicchemistry.com
Alkoxide ions purkh.com
Amines solubilityofthings.com
Thiols youtube.com
Electrophiles are electron-deficient species that accept an electron pair. masterorganicchemistry.compurkh.com The nitrogen and oxygen atoms of the ethyleneureido group, possessing lone pairs of electrons, can act as nucleophilic sites and react with electrophiles such as:
Protons (H+) quora.com
Lewis acids nih.gov
The table below summarizes the potential reactivity of the ethyleneureido functional group with various nucleophiles and electrophiles.
| Reactant Type | Examples | Potential Reaction Site on Ethyleneureido Group |
| Nucleophile | Hydroxide (OH⁻), Alkoxides (RO⁻), Amines (RNH₂), Thiols (RSH) | Carbon atoms of the ethylene (B1197577) ring |
| Electrophile | Protons (H⁺), Lewis Acids (e.g., BF₃) | Nitrogen and Oxygen atoms |
This table is illustrative and based on general principles of organic reactivity. Specific reaction outcomes would depend on the reaction conditions.
The ring-opening of ethyleneureido groups can be catalyzed by both acids and bases, similar to the well-studied reactions of epoxides. libretexts.orgpressbooks.pub
Acid-Catalyzed Reactions:
In the presence of an acid, a proton can add to one of the nitrogen atoms or the carbonyl oxygen of the ethyleneureido group. youtube.com This protonation makes the ring more susceptible to nucleophilic attack by creating a better leaving group. libretexts.org The mechanism of acid-catalyzed ring-opening of epoxides, a similar strained ring system, is often described as a hybrid between SN1 and SN2 pathways. libretexts.org The nucleophile attacks the protonated ring, leading to the formation of a substituted urea derivative. The regioselectivity of the attack (i.e., which carbon of the ring is attacked) can depend on the substitution pattern of the ring. pressbooks.pub Studies on the acid-catalyzed ring-opening of epoxides have shown that the reaction rate can be dependent on the hydronium ion activity. nih.gov
Base-Catalyzed Reactions:
Under basic conditions, a strong nucleophile can directly attack one of the electrophilic carbon atoms of the ethyleneureido ring, forcing the ring to open in an SN2-type mechanism. libretexts.orgpressbooks.pub The driving force for this reaction is the relief of the significant ring strain. libretexts.org In the case of epoxides, base-catalyzed opening typically occurs at the less sterically hindered carbon atom. pressbooks.pub
The table below outlines the key features of acid- and base-catalyzed ring-opening of the ethyleneureido group, drawing parallels with epoxide chemistry.
| Catalyst Type | Mechanism Highlights | Key Intermediates |
| Acid | Protonation of a heteroatom (N or O) followed by nucleophilic attack. Can exhibit both SN1 and SN2 characteristics. libretexts.orgresearchgate.net | Protonated ethyleneureido species. |
| Base | Direct SN2 attack by a strong nucleophile on a ring carbon. libretexts.orgpressbooks.pub | Alkoxide-like or amide-like anion after ring opening. |
Academic Studies on its Role in Polymerization and Network Formation
2,4-Bis(3,3-ethyleneureido)toluene is utilized in polymer science as a multifunctional crosslinking agent. smolecule.com Its two reactive ethyleneureido groups allow it to form connections between polymer chains, creating a three-dimensional network structure. smolecule.com
While primarily known as a crosslinking agent, the bifunctional nature of this compound suggests its potential as a monomer or comonomer in polymerization reactions. Ring-opening polymerization (ROP) is a common method for polymerizing cyclic monomers. wiley-vch.de The ability of a cyclic monomer to undergo ROP is determined by both thermodynamic (ring strain) and kinetic factors. wiley-vch.de The high ring strain of the ethyleneureido group makes it a thermodynamically favorable candidate for ROP. wiley-vch.de
In controlled polymer synthesis, the goal is to produce polymers with well-defined molecular weights and low dispersity. researchgate.net The reactivity of the ethyleneureido groups would need to be carefully controlled to achieve this, potentially through the use of specific catalysts or initiators.
The primary application of this compound is as a crosslinking agent, particularly in emulsion polymerization systems. smolecule.com In these systems, the compound is incorporated into the polymer matrix during the particle growth stage. smolecule.com The ethyleneureido groups then react with functional groups present on the polymer chains, forming covalent bonds and creating a crosslinked network. smolecule.com
The crosslinking mechanism involves the ring-opening of the ethyleneureido groups, as described in section 3.1. The specific reaction will depend on the functional groups present in the polymer matrix and the reaction conditions. For example, if the polymer contains carboxyl or hydroxyl groups, these can act as nucleophiles to open the ethyleneureido ring, forming ester or ether linkages, respectively.
The effectiveness of this compound as a crosslinker is enhanced by the hydrophilic nature of the ureido groups, which can be beneficial in aqueous-based systems like emulsions. smolecule.com
Kinetic Profiling of Polymerization and Curing Processes
Specific kinetic data for the polymerization and curing processes of this compound is not extensively reported in publicly accessible literature. Generally, compounds containing ethyleneureido groups can act as crosslinkers in polymer systems. The ethyleneurea moiety can react, often at elevated temperatures, with functional groups such as hydroxyls, carboxyls, or amines present in a polymer backbone. This reactivity is characteristic of blocked isocyanates, where the reactive isocyanate group is masked to control the curing process. wikipedia.org
The curing or crosslinking reaction is typically initiated by heat, which causes the deblocking of the reactive groups. Catalysts, such as organometallic compounds or tertiary amines, can lower the activation temperature and accelerate the curing rate. wikipedia.org The kinetics of such processes are often studied using techniques like Differential Scanning Calorimetry (DSC), which can determine the heat flow associated with the curing reactions as a function of temperature, and Rheometry, which tracks the change in viscosity as the polymer network forms. However, specific kinetic parameters such as activation energy and reaction order for this compound could not be located.
Formation of Allophanate (B1242929) and Biuret (B89757) Structures from Ureido Reactivity
The ureido groups in this compound have the potential to form allophanate and biuret structures, which are common crosslinks in polyurethane chemistry. Allophanates are formed from the reaction of a urethane (B1682113) group with an isocyanate, while biurets result from the reaction of a urea group with an isocyanate. tue.nl
In the context of this compound, the ethyleneureido group is a cyclic urea. If the ring were to open under reaction conditions to expose a reactive isocyanate, this could then react with other urea or urethane linkages in the system to form biuret or allophanate crosslinks, respectively. These reactions typically require high temperatures, often above 120-140°C, and can be reversible. google.com The formation of these structures leads to a higher crosslink density, which can significantly impact the mechanical properties and thermal stability of the final polymer network. Specific studies detailing the conditions and extent of allophanate and biuret formation from this compound are not available.
Mechanistic Research on Degradation Pathways and Stability
Studies on Chemical and Thermal Degradation Mechanisms
Detailed mechanistic studies on the chemical and thermal degradation of this compound are not specifically described in the available literature. However, general principles of degradation for related structures can be considered. The thermal stability of polymers containing ureido groups is often investigated using Thermogravimetric Analysis (TGA). For instance, ureidopyrimidinone (UPy) units, which also contain ureido groups, are reported to start degrading at around 240°C. researchgate.net
The degradation of such compounds would likely involve the breakdown of the ureido linkages and the cleavage of the bonds connecting the functional groups to the toluene (B28343) ring. The presence of the ethyleneurea rings may influence the degradation pathway. For related urea-formaldehyde resins, degradation can occur through the cleavage of methylene (B1212753) or methylene-ether bridges. researchgate.net Hydrolytic degradation is also a potential pathway, particularly in acidic or basic conditions, which can lead to the breakdown of the polymer network. capes.gov.br
Research into Long-Term Stability under Specific Environmental Stimuli
Specific research on the long-term stability of this compound under various environmental stimuli such as UV radiation, humidity, and chemical exposure is not documented in the public domain. For polymers crosslinked with similar compounds, long-term stability is a critical performance factor. The stability would depend on the strength of the chemical bonds within the crosslinked network and their resistance to environmental stressors. For example, the hydrolytic stability of urea-formaldehyde resins is a known concern and has been the subject of research. researchgate.net The stability of polymers can be enhanced by increasing the crosslink density, which can be influenced by the formation of allophanate and biuret structures. marquette.edu Without specific studies, any assessment of the long-term stability of polymers incorporating this compound would be speculative.
Advanced Spectroscopic and Analytical Research Methodologies
Structural Elucidation and Characterization for Mechanistic Insights
The precise determination of the molecular structure of "2,4-Bis(3,3-ethyleneureido)toluene" is fundamental for understanding its properties and reaction mechanisms. A combination of high-resolution spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "this compound" in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial arrangement.
One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. The expected chemical shifts for the protons and carbons in "this compound" can be predicted based on the functional groups present. pressbooks.pubpressbooks.pub The aromatic protons on the toluene (B28343) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while the methyl group protons would be found in the upfield region (around δ 2.0-2.5 ppm). pressbooks.pub The protons of the ethyleneureido groups, specifically the methylene (B1212753) (-CH₂-) protons, would likely resonate in the range of δ 3.0-4.0 ppm due to the deshielding effect of the adjacent nitrogen and carbonyl groups. inflibnet.ac.inyoutube.com
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the aromatic protons on the toluene ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the precise assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for confirming the connection of the ethyleneureido groups to the toluene backbone. For example, correlations would be expected between the ureido NH protons and the aromatic carbons, as well as between the aromatic protons and the carbonyl carbons of the urea (B33335) moieties.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| Ar-H | 7.0 - 8.0 | m | Ar-C (quaternary) | 130 - 145 |
| NH | 8.0 - 9.5 | s (broad) | Ar-C (CH) | 115 - 130 |
| -CH₂- (ethylene) | 3.2 - 3.8 | t | C=O | 155 - 165 |
| -CH₃ | 2.1 - 2.4 | s | -CH₂- (ethylene) | 40 - 50 |
| -CH₃ | 15 - 25 | |||
| This table presents hypothetical ¹H and ¹³C NMR data for this compound based on typical chemical shift ranges for the constituent functional groups. |
The ureido linkages in "this compound" can exhibit restricted rotation around the C-N bonds, potentially leading to the existence of different conformers in solution. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these conformational and exchange processes. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for the different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barriers for rotation.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of "this compound" and for identifying its reaction products and intermediates. Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are well-suited for analyzing urea derivatives, often minimizing fragmentation and providing a clear molecular ion peak. nih.gov
In the synthesis of "this compound," which could involve the reaction of 2,4-diaminotoluene (B122806) with an ethyleneurea precursor, smolecule.com mass spectrometry can be used to monitor the progress of the reaction. For instance, MALDI-TOF MS has been successfully employed to monitor the polymerization of toluene diisocyanate, a related starting material. nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, which can be used to confirm its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions, providing further structural information and helping to differentiate between isomers. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| ESI-MS | Molecular weight of polar, non-volatile compounds. | Confirmation of the molecular weight of the final product and identification of polar intermediates. |
| MALDI-TOF MS | Molecular weight of larger molecules and polymers. | Monitoring of potential polymerization side-reactions. nih.gov |
| HRMS | Exact mass and elemental composition. | Unambiguous confirmation of the chemical formula C₁₃H₁₆N₄O₂. |
| MS/MS | Fragmentation patterns for structural elucidation. | Differentiation from potential isomers and confirmation of the connectivity of the ethyleneureido groups. nih.gov |
| This table summarizes the application of various mass spectrometry techniques for the analysis of this compound. |
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of "this compound" in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation. Furthermore, X-ray diffraction can reveal the supramolecular architecture, including intermolecular hydrogen bonding patterns involving the ureido groups and π-π stacking interactions between the toluene rings. The urea functionality is well-known for its ability to form robust hydrogen-bonded networks, which can dictate the crystal packing and ultimately influence the material's physical properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
Chromatographic and Separation Science in Reaction Progression Studies
Chromatographic techniques are essential for monitoring the progress of the synthesis of "this compound," assessing its purity, and for the separation of the final product from starting materials, by-products, and intermediates.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitative reaction monitoring. Different solvent systems, such as chloroform/toluene mixtures, can be tested to achieve good separation of the spots corresponding to the starting materials and the product. merckmillipore.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the qualitative and quantitative analysis of "this compound." A reversed-phase C18 column is commonly used for the separation of urea derivatives. agriculturejournals.cz A suitable mobile phase, likely a mixture of water or a buffer and an organic solvent like methanol (B129727) or acetonitrile (B52724), would be developed to achieve optimal separation. The use of a UV detector would be effective for detection, as the toluene ring is a strong chromophore. HPLC can be used to determine the purity of the synthesized compound and to quantify its concentration in a sample.
Gas Chromatography (GC) could also be employed, potentially after derivatization, to analyze the purity of the compound or its more volatile precursors. acs.org The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and any potential by-products.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |
| TLC | Silica gel or NH₂-functionalized plates merckmillipore.com | e.g., Chloroform/Toluene | UV light | Rapid reaction monitoring |
| HPLC | C18 (Reversed-phase) | e.g., Methanol/Water gradient | UV-Vis (Diode Array) | Purity assessment and quantification |
| GC | e.g., XE-60 | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile precursors or derivatives acs.orgnih.gov |
| This table outlines the application of various chromatographic techniques for the analysis and purification of this compound. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Conversion Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis or crosslinking reactions. The method separates the main compound from unreacted starting materials, intermediates, and side-products based on their differential partitioning between a stationary phase and a mobile phase.
For a typical analysis, a reversed-phase C18 column is employed. The mobile phase often consists of a gradient mixture of acetonitrile and water, allowing for the effective elution of compounds with varying polarities. Detection is commonly achieved using a UV detector, typically set at a wavelength where the aromatic toluene ring exhibits strong absorbance, such as 254 nm.
By running a standardized solution of purified this compound, a calibration curve can be generated, plotting peak area against concentration. This curve is then used to quantify the compound in unknown samples, providing a precise measure of its purity. Furthermore, by analyzing reaction aliquots over time, HPLC can be used to quantify the consumption of reactants (e.g., 2,4-toluenediamine) and the formation of the product, thereby determining the reaction conversion rate.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile By-products and Impurities
The synthesis of this compound involves highly reactive precursors, including 2,4-toluenediamine and aziridine (B145994) (ethyleneimine). This process can lead to the formation of volatile by-products and the presence of residual starting materials. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying these trace-level volatile impurities.
In a typical GC-MS analysis, the sample is injected into a heated port, where volatile compounds are vaporized and swept onto a capillary column by a carrier gas (e.g., helium). The column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
This technique is particularly crucial for detecting residual aziridine, a toxic and highly reactive substance. Other potential impurities that can be monitored include unreacted toluenediamine isomers and solvents used during synthesis. sigmaaldrich.com Methodical analysis often involves creating calibration curves for known potential impurities to accurately quantify their presence in the final product. sigmaaldrich.com The high sensitivity of GC-MS allows for detection at parts-per-million (ppm) or even parts-per-billion (ppb) levels. sigmaaldrich.com
Table 2: Potential Volatile Impurities Detectable by GC-MS
| Compound | Potential Source |
| Aziridine | Unreacted starting material |
| 2,4-Toluenediamine | Unreacted starting material |
| 2,6-Toluenediamine | Isomeric impurity in starting material |
| Toluene | Residual solvent from synthesis |
| Oligomeric by-products | Side reactions during synthesis |
Thermal Analysis Techniques in Mechanistic and Polymerization Studies
Thermal analysis techniques are vital for understanding the behavior of this compound at elevated temperatures. This information is critical for establishing its processing window when used as a crosslinker and for determining the thermal stability of the resulting cured materials.
Differential Scanning Calorimetry (DSC) for Investigating Reaction Enthalpies and Transitions
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions such as melting point, glass transition temperature (Tg), and the heat of reaction (enthalpy).
When analyzing this compound, a DSC scan would typically show a sharp endothermic peak corresponding to its melting point. For the pure compound, this provides a useful indicator of purity, as impurities tend to broaden the melting range and lower the peak temperature.
In the context of polymerization, DSC is invaluable for studying the crosslinking reaction. When a formulation containing the crosslinker and a carboxyl-functional polymer is heated in the DSC, an exothermic peak is observed. The area of this peak is directly proportional to the total heat evolved during the crosslinking reaction (the enthalpy of curing). By analyzing the peak's onset temperature and peak maximum, researchers can determine the curing temperature range. This data is essential for optimizing cure cycles in industrial applications to ensure complete crosslinking without thermal degradation.
Table 3: Representative Data from DSC Analysis of a Curing System
| Parameter | Description | Illustrative Value |
| Melting Point (Tm) of Crosslinker | Temperature of phase transition from solid to liquid. | 115-120 °C |
| Onset of Curing Exotherm | Temperature at which the crosslinking reaction begins. | 130 °C |
| Peak of Curing Exotherm | Temperature of the maximum rate of reaction. | 155 °C |
| Enthalpy of Cure (ΔHc) | Total heat released during the crosslinking reaction. | 150 J/g |
Thermogravimetric Analysis (TGA) for Characterizing Decomposition Kinetics and Thermal Stability
Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of materials. The technique involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).
A TGA thermogram of this compound would show the temperature at which the compound begins to lose mass due to decomposition. The onset temperature of decomposition is a key measure of its thermal stability. For a crosslinked polymer system, TGA is used to assess the thermal stability of the final cured product. A higher decomposition temperature for the crosslinked material compared to the individual components indicates the formation of a stable polymer network.
The TGA curve, which plots percentage weight loss versus temperature, can reveal single or multiple decomposition steps, providing insight into the degradation mechanism. The derivative of this curve (DTG) shows the rate of mass loss and helps to more clearly define the temperatures of maximum decomposition rates. This information is critical for defining the upper service temperature of products formulated with this crosslinker.
Table 4: Summary of TGA Data for Thermal Stability Assessment
| Parameter | Description | Illustrative Value (Cured Polymer) |
| Onset of Decomposition (Td) | Temperature at which significant mass loss begins. | 280 °C |
| T5% | Temperature at which 5% mass loss has occurred. | 300 °C |
| T10% | Temperature at which 10% mass loss has occurred. | 325 °C |
| Char Yield at 600 °C | Percentage of material remaining at 600 °C (in N2). | 35% |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in determining the intrinsic electronic properties of a molecule, which govern its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govyoutube.com It is employed to predict molecular geometries, electronic properties, and the energetics of chemical reactions. For this compound, DFT calculations can optimize the molecule's three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.
While specific DFT studies on this compound are not prevalent in public literature, the methodology can be illustrated by studies on its precursor, toluene 2,4-diisocyanate (TDI). wikipedia.org For instance, DFT calculations have been used to investigate the reaction mechanisms of TDI dimerization and trimerization. One study calculated the activation barrier for the one-step cyclotrimerization of TDI to be as high as 149.0 kJ/mol, while a two-step mechanism showed significantly lower activation energies, indicating the more probable reaction pathway. researchgate.net Such calculations are crucial for understanding the stability and reactivity of the isocyanate groups that are precursors to the ethyleneureido functionalities.
DFT is also applied to understand the electronic properties of resulting polyurea or polyurethane nanocomposites, calculating interaction energies between the polymer matrix and nanofillers. metu.edu.trmetu.edu.tr These studies help in optimizing parameters like the polarity of polymer segments and hydrogen bonding capabilities to enhance material properties. metu.edu.tr
Table 1: Example of DFT Calculated Parameters for a Related System (TDI Dimerization) This table presents theoretical data for a related isocyanate system to illustrate the outputs of DFT calculations, not for this compound itself.
| Reaction Mechanism | Phase | Calculated Activation Energy (kJ/mol) | Computational Protocol |
|---|---|---|---|
| One-Step TDI Cyclotrimerization | Gas | 149.0 | qG3MP2B3 |
| Two-Step TDI Cyclotrimerization (Transition State 1) | Gas | 94.7 | qG3MP2B3 |
| ODCB Solvent | 87.0 | ||
| Two-Step TDI Cyclotrimerization (Transition State 2) | Gas | 60.5 | qG3MP2B3 |
| ODCB Solvent | 54.0 |
Data sourced from a computational study on TDI cyclotrimerization. researchgate.net
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive.
For this compound, the locations of the HOMO and LUMO can predict the sites susceptible to electrophilic and nucleophilic attack, respectively. The ureido groups, with their lone pairs on nitrogen and oxygen atoms, are expected to be significant contributors to the HOMO, making them potential sites for reaction with electrophiles. The LUMO is likely distributed over the aromatic ring and the carbonyl carbons. The Fukui function, a descriptor derived from DFT, can be used to model chemical reactivity and intramolecular site selectivity for nucleophilic, electrophilic, and radical attacks. nih.gov
Computational studies on related ureido compounds utilize HOMO-LUMO analysis to understand charge transfer within the molecule, which is fundamental to its reactivity. researchgate.net For instance, in the design of STAT3 inhibitors containing a ureido moiety, computational modeling focusing on the geometry of the ureido group helped rationalize the observed biological activity. researchgate.net
Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental spectra to confirm the structure of a synthesized compound. Methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as electronic transitions for UV-Visible spectroscopy. nih.govnih.gov
For this compound, DFT calculations could predict the characteristic vibrational modes, such as the N-H stretching and bending frequencies, the C=O stretching of the urea groups, and the vibrations of the toluene ring and the three-membered ethyleneimine rings. Comparing these predicted frequencies with an experimental FT-IR spectrum would provide strong evidence for the compound's identity and purity. researchgate.net Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, helping to interpret experimental UV-Vis data. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations of Reaction and Network Formation
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly useful for studying large systems, such as polymers and materials, and processes that occur over longer timescales than can be addressed with quantum mechanics.
The properties of materials derived from this compound, such as polyureas, are heavily influenced by non-covalent intermolecular interactions. Hydrogen bonding between the N-H donors and C=O acceptors of the urea groups is particularly significant. These interactions lead to the self-assembly of polymer chains into ordered domains, a phenomenon known as microphase separation. tandfonline.com
MD simulations can model these processes explicitly. By simulating a system containing many molecules of this compound or the resulting polymer chains, researchers can observe how they interact and organize. Such simulations have been used extensively for polyurea systems, revealing how hydrogen bonding leads to a head-to-tail arrangement of urea groups and a significant slowing of the dynamics within these "hard" domains. tandfonline.comnih.gov This self-assembly into hard and soft domains is what gives polyureas their characteristic combination of hardness and flexibility. nih.gov
When used as a crosslinking agent, this compound reacts with functional groups on polymer chains to form a three-dimensional network. The topology of this network—including the crosslink density, the distribution of chain lengths between crosslinks, and the presence of defects—determines the macroscopic mechanical and thermal properties of the final material. macromolchem.com
Reactive MD simulations can model the crosslinking process itself. These simulations start with a mixture of the monomeric or oligomeric precursors and use rules to allow chemical bonds to form as the simulation progresses. tue.nl This allows for the in silico construction of a realistic, crosslinked polymer network. Subsequent non-reactive MD simulations on this generated network can then be used to calculate properties like the glass transition temperature, elastic modulus, and response to mechanical stress. nih.gov Studies on polyurea networks have shown that these simulations can effectively quantify the relationship between the molecular structure (e.g., the nature of the polyether chains connecting crosslinks) and the final material properties. macromolchem.com
Table 2: Example of MD Simulation Parameters for a Polyurea System This table presents typical parameters from an MD simulation of a generic polyurea system to illustrate the methodology, not for a system specifically involving this compound.
| Parameter | Value/Description |
|---|---|
| Force Field | Hybrid All-Atom/Coarse-Grained (e.g., CGU model) |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) then NVT (constant Number of particles, Volume, Temperature) |
| Temperature | 298 K |
| Pressure | 0.1 MPa |
| Simulation Time | 1000 ps (equilibration) + 1000 ps (production) |
| Cutoff Radius | 1.55 nm |
Data generalized from a study on the dynamic mechanical properties of polyureas. nih.gov
Computational and Theoretical Chemistry Approaches
Advanced Simulation Techniques
While specific accelerated molecular dynamics (aMD) studies on 2,4-Bis(3,3-ethyleneureido)toluene are not extensively documented in publicly available literature, the application of this powerful computational technique holds significant promise for elucidating its long-term reaction pathways. Accelerated MD is a computational method designed to enhance the sampling of conformational space and observe rare events, such as chemical reactions, on timescales that are inaccessible to conventional molecular dynamics simulations. nih.gov This is particularly relevant for molecules like this compound, which may be involved in processes such as cross-linking or degradation that occur over extended periods.
The fundamental principle of aMD involves modifying the potential energy surface of the system. By adding a non-negative boost potential when the system's potential energy is below a certain threshold, aMD effectively reduces the energy barriers between different states. arxiv.org This allows the system to escape from local energy minima more frequently and explore a wider range of conformations and reaction pathways within a computationally feasible timeframe.
For a molecule such as this compound, aMD could be instrumental in understanding several key aspects of its chemical behavior. For instance, the ethyleneureido groups are cyclic urea (B33335) moieties that can participate in various reactions. nih.gov The long-term stability and potential degradation pathways of these rings could be systematically investigated using aMD. By simulating the molecule in different chemical environments (e.g., in the presence of water, acids, or bases), it would be possible to identify the primary degradation products and the mechanisms of their formation.
Furthermore, this compound has the potential to act as a cross-linking agent, forming covalent bonds with polymeric chains. nih.govmdpi.com The initiation of such cross-linking reactions often involves overcoming a significant energy barrier, making it a "rare event" ideally suited for study with aMD. An aMD simulation could reveal the step-by-step process of how the ethyleneureido rings open and react with functional groups on other molecules, providing a detailed atomistic picture of the cross-linking mechanism.
The insights gained from aMD simulations could be invaluable for the rational design of materials. For example, understanding the long-term reaction pathways could help in predicting the durability and lifespan of polymers cross-linked with this compound. Moreover, by identifying undesired side reactions or degradation products, it may be possible to modify the molecular structure or the reaction conditions to improve the performance and stability of the final material.
The data generated from aMD simulations are typically extensive and can be used to construct a free energy landscape of the system. This landscape provides a map of the stable and metastable states of the molecule and the energetic barriers between them. The table below illustrates the type of data that could be generated from an aMD study on the conformational dynamics of a cyclic moiety, such as the ethyleneureido group, which is crucial for understanding its reactivity.
| Parameter | Conventional MD | Accelerated MD |
| Simulation Time | Nanoseconds (ns) | Microseconds (µs) or longer |
| Conformational States Sampled | Limited to local minima | Extensive exploration of global minima |
| Observation of Rare Events | Unlikely | Feasible |
| Free Energy Barrier Crossing | Infrequent | Frequent |
In a hypothetical aMD study on the hydrolysis of one of the ethyleneureido rings in this compound, the simulation could track the distance between a water molecule's oxygen atom and the carbonyl carbon of the urea ring. The aMD simulation would be expected to show a significantly higher number of close approaches and reactive events compared to a conventional MD simulation of the same duration, as depicted in the hypothetical data below.
| Simulation Type | Simulation Length | Number of Reactive Encounters |
| Conventional MD | 100 ns | 2 |
| Accelerated MD | 100 ns | 35 |
Research Prospects and Future Directions in Chemical Science
Development of Novel Chemical Transformations and Derivatization Strategies
The inherent reactivity of the ethyleneureido groups in 2,4-Bis(3,3-ethyleneureido)toluene, which act as blocked isocyanates, presents a fertile ground for the development of novel chemical transformations. The core of its reactivity lies in the thermal deblocking of the ethyleneurea moiety to regenerate the highly reactive isocyanate groups. Future research is anticipated to focus on several key areas:
Controlled Deprotection and Stepwise Reactions: A significant research avenue lies in achieving selective deblocking of the two ethyleneureido groups. By fine-tuning reaction conditions such as temperature, catalysts, and solvents, it may be possible to sequentially unmask the isocyanate functionalities. This would open the door to the synthesis of asymmetric derivatives and block copolymers with precisely controlled architectures.
Derivatization of the Toluene (B28343) Ring: Beyond the reactivity of the isocyanate precursors, the toluene ring itself offers sites for further functionalization. Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the aromatic core, prior to or after the crosslinking reaction. This could lead to the development of multifunctional crosslinkers with tailored electronic, optical, or bioactive properties.
Reaction with Novel Nucleophiles: While the reaction of the regenerated isocyanates with traditional nucleophiles like polyols and polyamines is the basis of polyurethane and polyurea chemistry, future work will likely explore reactions with a wider array of nucleophilic partners. This could include functionalized nanoparticles, bioactive molecules, or other polymers, leading to the creation of novel hybrid materials.
Exploration of Advanced Functional Materials Architectures via its Chemical Reactivity
The ability of this compound to act as a latent crosslinker is a key attribute for the fabrication of advanced functional materials. Its delayed reactivity allows for formulation and processing at ambient temperatures, with crosslinking initiated on-demand through thermal stimulus. This feature is particularly advantageous in creating intricate and well-defined material architectures.
Future research in this domain is expected to explore:
Self-Healing Materials: The thermally reversible nature of some blocked isocyanate systems provides a pathway for the design of self-healing polymers. Research could focus on optimizing the deblocking and re-blocking kinetics of the ethyleneureido groups to enable efficient crack-healing upon the application of heat.
Stimuli-Responsive Polymers: The thermal-triggering mechanism is a prime example of a stimuli-responsive system. nih.govnih.gov Future investigations could explore the incorporation of this compound into multi-stimuli-responsive materials, where the thermal activation of crosslinking is coupled with other responses such as pH, light, or chemical triggers. nih.govnih.gov This could lead to the development of "smart" materials for applications in drug delivery, sensors, and soft robotics. nih.govnih.gov
High-Performance Composites and Coatings: As a crosslinking agent, this compound can significantly enhance the mechanical and thermal properties of polymers. Future work will likely involve its incorporation into high-performance composites, in conjunction with reinforcing fillers like carbon nanotubes or graphene, to create materials with superior strength, stiffness, and thermal stability for aerospace and automotive applications. In the realm of coatings, its use can lead to the formulation of one-component systems with excellent durability and chemical resistance.
Interdisciplinary Research with Related Chemical Systems
The study of this compound is not confined to its isolated properties but extends to its comparison and combination with other chemical systems. This interdisciplinary approach is crucial for understanding its unique advantages and for the development of next-generation materials.
Comparative Studies with Other Blocked Isocyanates: A systematic comparison of this compound with other blocked isocyanates, such as those based on caprolactam, oximes, or pyrazoles, is a critical area for future research. mdpi.comresearchgate.net Such studies would elucidate the relative deblocking temperatures, curing kinetics, and the final properties of the resulting polymers, enabling formulators to select the optimal crosslinker for a specific application. mdpi.comresearchgate.net
Synergistic Effects with Other Crosslinking Agents: Investigating the combination of this compound with other types of crosslinking agents, such as epoxy resins or acrylates, could lead to the development of hybrid polymer networks with unique property profiles. These interpenetrating or co-reacting networks could exhibit enhanced toughness, adhesion, and environmental resistance.
Integration with Bio-based Polymers: As the demand for sustainable materials grows, a promising research direction is the use of this compound to crosslink bio-based polymers. This could involve polymers derived from natural resources like cellulose, lignin, or vegetable oils, leading to the creation of more environmentally friendly thermosetting materials.
Methodological Advancements in the Academic Study and Characterization of the Compound
A deeper understanding of the structure-property relationships of this compound and the materials derived from it necessitates the application and development of advanced analytical techniques.
Advanced Spectroscopic and Thermal Analysis: While traditional techniques like Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) are routinely used to monitor the deblocking and curing processes, future research will benefit from the application of more advanced methods. In-situ and real-time spectroscopic techniques, such as temperature-programmed FTIR and rheo-Raman spectroscopy, can provide detailed kinetic and mechanistic insights into the crosslinking reactions.
Chromatographic Techniques for Purity and Reaction Monitoring: High-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC) are essential for assessing the purity of the compound and its derivatives, as well as for tracking the evolution of molecular weight during polymerization. The development of more sensitive and selective chromatographic methods will be crucial for quality control and for understanding complex reaction mixtures.
Computational Modeling and Simulation: Molecular modeling and computational chemistry can play a significant role in predicting the deblocking temperature, reactivity, and conformational behavior of this compound. Density functional theory (DFT) calculations and molecular dynamics simulations can provide valuable insights at the atomic level, guiding the rational design of new derivatives and materials with desired properties.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,4-bis(3,3-ethyleneureido)toluene, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via urea-forming reactions, typically involving toluene diisocyanate (TDI) derivatives and ethyleneurea precursors. Key steps include controlled stoichiometry and catalysis to avoid oligomerization. Post-synthesis purification involves recrystallization from aprotic solvents (e.g., toluene or benzene). Purity validation employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (expected ~350–400 g/mol) and detect side products like unreacted TDI or ethyleneurea .
Q. How can researchers characterize the structural conformation of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to resolve urea NH protons (δ ~5–6 ppm) and aromatic protons (δ ~6.5–7.5 ppm).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1640 cm<sup>-1</sup> (urea C=O stretch) and ~3300 cm<sup>-1</sup> (N-H stretch).
- X-ray Crystallography : For single-crystal analysis of hydrogen-bonded urea motifs .
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| <sup>1</sup>H NMR | δ 5.2–6.0 (urea NH) | Urea linkage |
| FTIR | 1640 cm<sup>-1</sup> | C=O stretch |
| MS | m/z ~350–400 | Molecular ion |
Q. What solvents are compatible with this compound for experimental applications?
- Methodological Answer : The compound exhibits solubility in aromatic hydrocarbons (toluene, benzene) and polar aprotic solvents (DMF, DMSO). Insolubility in water or alcohols limits its use in aqueous systems. Solvent selection must consider hydrogen-bond disruption: toluene is ideal for self-assembly studies due to its low polarity, while DMSO disrupts urea-urea interactions .
Advanced Research Questions
Q. How does solvent choice influence the self-assembly behavior of this compound?
- Methodological Answer : In toluene, the compound forms thermodynamically stable tubular assemblies via intermolecular hydrogen bonding between urea groups. In benzene, similar assemblies form but exhibit lower thermal stability (ΔT ~10–15°C difference). Advanced characterization involves:
- Variable-Temperature NMR : To monitor H-bond dynamics.
- Dynamic Light Scattering (DLS) : For assembly size distribution (typically 50–200 nm).
- Rheology : Shear-thinning behavior confirms viscoelastic gel formation .
Q. What experimental strategies resolve contradictions in reported solubility and assembly kinetics?
- Methodological Answer : Discrepancies arise from trace impurities (e.g., residual isocyanates) or solvent moisture. Mitigation includes:
- Strict anhydrous conditions : Use molecular sieves in solvents.
- Controlled cooling rates : Slow cooling (0.5°C/min) ensures reproducible assembly kinetics.
- Cross-validation : Compare DSC (melting points) and SAXS (nanostructure periodicity) data across labs .
Q. How can researchers assess the crosslinking efficiency of this compound in polymer networks?
- Methodological Answer : As a crosslinker, its efficiency is quantified via:
- Swelling Tests : Measure mass uptake in toluene (lower swelling = higher crosslink density).
- Rheological Analysis : Storage modulus (G') increases with crosslink density.
- Microcalorimetry : Monitor exothermic peaks during urethane bond formation with polyols .
Data Contradiction and Validation
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Variations in decomposition temperatures (Td) arise from moisture content or analytical methods. Use:
- Thermogravimetric Analysis (TGA) : Under nitrogen, Td typically occurs at ~250–300°C.
- Isothermal Aging : Track weight loss at 150°C over 24 hours to assess stability.
- Comparative Studies : Replicate conditions from literature with controlled humidity (<1% RH) .
Safety and Handling
Q. What precautions are critical when handling this compound in lab settings?
- Methodological Answer : While specific toxicity data are limited, analogs like toluene diisocyanate (TDI) indicate risks:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
